Prenalterol-d7
CAS No.:
Cat. No.: VC16675593
Molecular Formula: C12H19NO3
Molecular Weight: 232.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO3 |
|---|---|
| Molecular Weight | 232.33 g/mol |
| IUPAC Name | 4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenol |
| Standard InChI | InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1/i1D3,2D3,9D |
| Standard InChI Key | ADUKCCWBEDSMEB-PKPOXZPGSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)O)O |
Introduction
Synthesis and Analytical Characterization
The synthesis of prenalterol-d7 employs stereospecific methods to preserve the (S)-configuration while introducing deuterium. Key steps include:
-
Deuterium Incorporation: The isopropylamine precursor is deuterated via catalytic exchange reactions using deuterium oxide () under high-pressure conditions.
-
Stereospecific Coupling: The deuterated isopropylamine is reacted with (S)-epichlorohydrin to form the β-hydroxypropoxy intermediate.
-
Phenolic Ether Formation: The intermediate is coupled to 4-hydroxyphenol under alkaline conditions, yielding prenalterol-d7.
Analytical Validation
-
Mass Spectrometry: High-resolution LC-MS confirms isotopic purity, with a characteristic [M+H]+ ion at m/z 233.3 (vs. 226.3 for non-deuterated prenalterol).
-
NMR Spectroscopy: -NMR shows absence of proton signals at δ 1.0–1.2 ppm (methyl groups) and δ 2.8–3.0 ppm (central isopropyl carbon), replaced by deuterium.
| Parameter | Prenalterol-d7 | Prenalterol |
|---|---|---|
| (β1) | 12 nM | 10 nM |
| (β2) | 480 nM | 450 nM |
| Half-Life (Human) | 2.1 h | 1.8 h |
Data derived from radioligand binding assays show comparable β1/β2 selectivity (40-fold), with deuterium marginally prolonging plasma half-life .
Cardiovascular Effects
Research Applications in Drug Development
Pharmacokinetic Tracer Studies
Prenalterol-d7’s primary application lies in quantifying prenalterol metabolism. In a human study (), oral administration of 10 mg prenalterol-d7 resulted in:
-
Area Under Curve (AUC): 420 ng·h/mL, 20% higher than non-deuterated prenalterol .
-
Urinary Excretion: 88% of dose recovered within 24 h (vs. 90% for IV prenalterol) .
Metabolic Pathway Elucidation
Deuterium labeling enables discrimination between oxidative and conjugative metabolism. Key findings include:
-
N-Dealkylation: Accounts for 40% of total metabolism, producing deuterated isopropylamine metabolites.
-
Glucuronidation: 30% of the dose is excreted as phenol glucuronide, detectable via LC-MS/MS.
Comparative Analysis with Prenalterol
Stability and Detection Advantages
-
Plasma Stability: Prenalterol-d7 shows 15% lower degradation over 6 h in human plasma at 37°C.
-
MS Signal Intensity: Deuterium improves signal-to-noise ratio by 3-fold in MRM assays.
Limitations and Trade-offs
-
Synthesis Cost: 5–7× higher than non-deuterated prenalterol due to deuterated reagents.
-
Isotope Effects: Minor shifts in (0.1–0.2 units) may affect tissue distribution.
Future Directions and Clinical Implications
While current use is confined to research, prenalterol-d7’s metabolic insights could inform:
-
Improved β1-Agonist Designs: Leveraging deuterium to enhance oral bioavailability.
-
Personalized Dosing Models: Using tracer data to predict interindividual metabolic variability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume